Atorvastatin Related Compound E
Atorvastatin Related Compound E
Atorvastatin Related Compound E is the impuritiy of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1105067-88-6
VCID:
VC0194404
InChI:
InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m00./s1
SMILES:
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2]
Molecular Formula:
C66H68F2N4O10Ca
Molecular Weight:
1155.38
Atorvastatin Related Compound E
CAS No.: 1105067-88-6
Impurities
VCID: VC0194404
Molecular Formula: C66H68F2N4O10Ca
Molecular Weight: 1155.38
Purity: > 95%
CAS No. | 1105067-88-6 |
---|---|
Product Name | Atorvastatin Related Compound E |
Molecular Formula | C66H68F2N4O10Ca |
Molecular Weight | 1155.38 |
IUPAC Name | calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Standard InChI | InChI=1S/2C33H35FN2O5.Ca/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;;+2/p-2/t2*26-,27-;/m00./s1 |
SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
Description | Atorvastatin Related Compound E is the impuritiy of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 3S, 5S enantiomer of Atorvastatin CalciuM; (3S,5S)-Atorvastatin Calcium Salt; (betaS,deltaS)-2-(4-Fluorophenyl)-beta,delta-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid calcium salt (2:1); (βS,δS)-2-(4-Fluoropheny |
PubChem Compound | 88078086 |
Last Modified | Nov 11 2021 |
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